molecular formula C15H14F3N7 B15120188 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B15120188
M. Wt: 349.31 g/mol
InChI Key: PRIHXRDOYCQTQU-UHFFFAOYSA-N
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Description

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[1,2-b]pyridazine moiety with a piperazine ring and a trifluoromethyl group, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically added via electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potential unique properties and applications.

Scientific Research Applications

3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-piperazin-1-yl)-2-pyridin-3-yl-quinoline
  • 6-(Trifluoromethyl)-imidazo[1,2-b]pyridazine derivatives

Uniqueness

Compared to similar compounds, 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C15H14F3N7

Molecular Weight

349.31 g/mol

IUPAC Name

6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C15H14F3N7/c16-15(17,18)11-1-2-13(21-20-11)23-7-9-24(10-8-23)14-4-3-12-19-5-6-25(12)22-14/h1-6H,7-10H2

InChI Key

PRIHXRDOYCQTQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NN4C=CN=C4C=C3

Origin of Product

United States

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